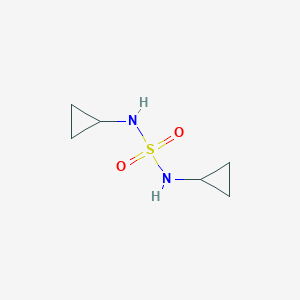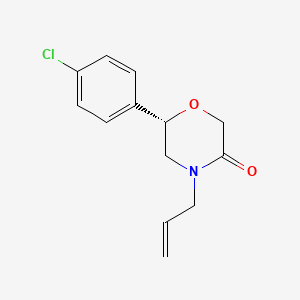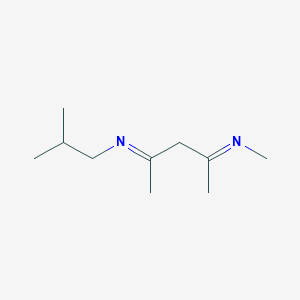
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is an organic compound characterized by its unique structure, which includes two imine groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine typically involves the condensation of appropriate aldehydes or ketones with amines. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials due to its reactive imine groups.
Mecanismo De Acción
The mechanism by which (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E)-N~2~-Ethyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- (2E,4E)-N~2~-Methyl-N~4~-(2-ethylpropyl)pentane-2,4-diimine
Uniqueness
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
861402-01-9 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-N-methyl-4-N-(2-methylpropyl)pentane-2,4-diimine |
InChI |
InChI=1S/C10H20N2/c1-8(2)7-12-10(4)6-9(3)11-5/h8H,6-7H2,1-5H3 |
Clave InChI |
BZVBHQFJVFQEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN=C(C)CC(=NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


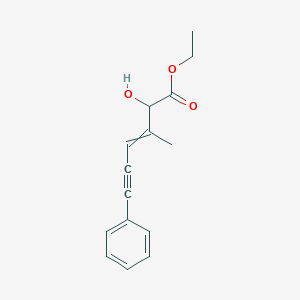

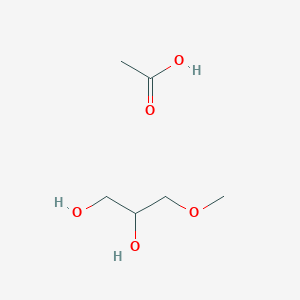
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
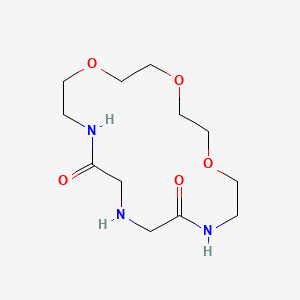
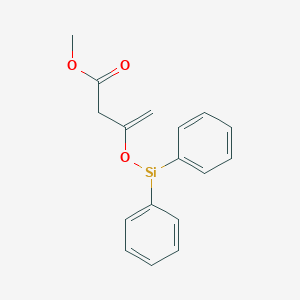
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
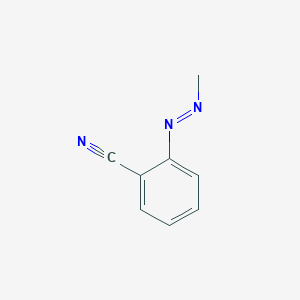
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
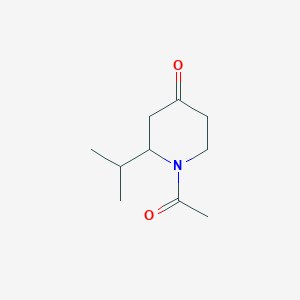
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
